REACTION_SMILES
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[CH3:15][CH2:16][O:17][C:18](=[O:19])[CH3:20].[CH3:21][OH:22].[H-:13].[Na+:14].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1.[c:1]1([CH3:12])[c:2]([CH2:9][C:10]#[N:11])[c:3]([CH3:8])[cH:4][c:5]([CH3:7])[cH:6]1>>[c:1]1([CH3:12])[c:2]([CH:9]([C:10]#[N:11])[C:16]([CH3:15])=[O:17])[c:3]([CH3:8])[cH:4][c:5]([CH3:7])[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c(CC#N)c(C)c1
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Name
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Type
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product
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Smiles
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CC(=O)C(C#N)c1c(C)cc(C)cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |